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  • Product: Diethyl(difluoro)stannane
  • CAS: 649-48-9

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Physical Properties of Diethyl(difluoro)stannane: A Technical Guide

Executive Summary Diethyl(difluoro)stannane (Et₂SnF₂), commonly referred to as diethyltin difluoride, is a specialized organotin(IV) compound characterized by its remarkable thermodynamic stability and unique polymeric s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl(difluoro)stannane (Et₂SnF₂), commonly referred to as diethyltin difluoride, is a specialized organotin(IV) compound characterized by its remarkable thermodynamic stability and unique polymeric solid-state structure. While dialkyltin dihalides such as chlorides and bromides are typically discrete, highly soluble molecules, the difluoride analogs form infinite coordination polymers. This whitepaper provides an in-depth analysis of the structural causality behind these properties, detailed synthesis protocols, and critical safety data for researchers in materials science, catalysis, and drug development.

Structural Chemistry and Thermodynamic Stability

The defining characteristic of diethyl(difluoro)stannane is its extraordinary thermodynamic stability, which fundamentally dictates its physical behavior. In the solid state, the central tin atom exhibits an octahedral coordination geometry[1]. The two ethyl groups occupy the trans-axial positions, while the four fluorine atoms reside in the equatorial plane[1].

The causality of its stability lies in intermolecular bridging. Each highly electronegative fluorine atom acts as a bridging ligand (Sn–F–Sn), donating lone-pair electron density into the empty 5d orbitals of adjacent tin atoms[1]. This intermolecular coordination expands the tin atom's coordination number from four (tetrahedral) to six (octahedral), driving the spontaneous assembly of infinite two-dimensional [SnF₂]ₙ sheets[1].

Overcoming this cross-linked network requires massive thermal energy. The combination of strong covalent Sn–F bonds and ionic bridging interactions creates a deep thermodynamic sink, resulting in a massive release of lattice energy during crystallization[1]. Consequently, diethyltin difluoride resists thermal decomposition and remains insoluble in nearly all organic solvents, standing in stark contrast to its chloride counterparts[2].

G A Monomeric Et2SnF2 (High Energy State) B Intermolecular Sn-F-Sn Bridging Interactions A->B Spontaneous Association C Infinite 2D Polymeric Sheets (Octahedral Sn Geometry) B->C Polymerization D Massive Lattice Energy Release (ΔH_lattice << 0) C->D Enthalpic Driving Force E Thermodynamic Stability (High MP, Insolubility) D->E Macroscopic Properties

Thermodynamic pathway of Et2SnF2 from monomer to stable 2D polymeric lattice.

Physical and Chemical Properties

Because of the robust Sn–F–Sn bridging network, the macroscopic physical properties of diethyltin difluoride are heavily skewed toward high thermal stability and negligible solubility[2]. The table below summarizes these critical parameters based on data extrapolated from dialkyltin difluoride analogs.

PropertyValue
Chemical Formula C₄H₁₀F₂Sn
Molar Mass 214.83 g/mol
Appearance White crystalline or chunky solid[2]
Melting Point >300 °C (Decomposes prior to true melting)[2]
Solubility < 1 mg/mL at 20 °C (Water and standard organics)[2]
Coordination Geometry Octahedral (Solid State)[1]
Crystal System Tetragonal[1]

Synthesis and Purification Protocol

The synthesis of diethyl(difluoro)stannane relies on a halide exchange reaction. The reaction is driven to completion by Le Chatelier's principle, as the highly insoluble polymeric fluorinated product precipitates out of the solution. The following self-validating protocol ensures high purity and yield.

Reagents: Diethyltin dichloride (Et₂SnCl₂), Aqueous Hydrofluoric Acid (HF, 48%) or Potassium Fluoride (KF), Deionized Water, Ethanol.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.1 mol of diethyltin dichloride in 150 mL of absolute ethanol. Ensure complete dissolution under gentle stirring at room temperature.

  • Fluorination: Slowly add a stoichiometric excess (0.25 mol) of aqueous HF (or a saturated KF solution) dropwise to the stirring mixture. Causality: The high thermodynamic stability of the Sn–F bond relative to the Sn–Cl bond, combined with the insolubility of the resulting polymer, provides the enthalpic driving force for the metathesis[3].

  • Nucleation and Precipitation: As the halide exchange occurs, the transient monomeric Et₂SnF₂ immediately undergoes intermolecular coordination. A dense, white precipitate of polymeric diethyltin difluoride will form exothermically[1].

  • Isolation: Filter the suspension through a medium-porosity glass frit under vacuum.

  • Washing and Self-Validation: Wash the filter cake extensively with deionized water (3 × 50 mL) followed by cold ethanol (2 × 20 mL) to remove unreacted HF/KF and liberated HCl/KCl.

    • Validation Step: Test the aqueous filtrate with a few drops of 0.1 M AgNO₃. The absence of a white AgCl precipitate confirms the complete removal of chloride byproducts, validating the purity of the solid.

  • Drying: Dry the isolated white solid under high vacuum at 60 °C for 12 hours to remove residual moisture.

G S1 Diethyltin Dichloride (Et2SnCl2) Solution S2 Aqueous HF or KF Dropwise Addition S1->S2 Reagent Prep S3 Nucleation of Et2SnF2 (Exothermic) S2->S3 Halide Exchange S4 Precipitation of Polymeric Solid S3->S4 Crystallization S5 Filtration & H2O Wash (Remove Cl- / K+) S4->S5 Isolation S6 Vacuum Drying (>60°C) S5->S6 Purification S7 Pure Diethyl(difluoro)stannane (White Powder) S6->S7 Final Product

Step-by-step experimental workflow for the synthesis and isolation of Et2SnF2.

Safety, Toxicity, and Handling

Organotin compounds exhibit significant biological activity, and diethyltin derivatives must be handled with strict safety protocols, particularly by professionals in drug development[4].

  • Mechanism of Toxicity: Dialkyltin compounds, including diethyltin, can cause specific lesions in the bile ducts and induce lymphoid atrophy, particularly affecting the thymus[4]. In vivo studies indicate that tetra- and triethyltin compounds undergo dealkylation in the liver—catalyzed by microsomal monooxygenases—to form diethyltin derivatives, which directly contribute to systemic toxicity[5].

  • Exposure Routes: Diethyltin halides are known to produce severe skin and mucous membrane irritation. Prolonged dermal contact can lead to localized necrosis and severe edema[6].

  • Handling Requirements: All manipulations involving diethyltin difluoride, especially during synthesis where highly corrosive HF is present, must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, face shield, and chemical-resistant apron).

Applications in Drug Development and Catalysis

In pharmaceutical research, dialkyltin compounds are frequently investigated for their antineoplastic properties. The unique octahedral coordination capability of the tin center allows these molecules to interact with the phosphate backbones of DNA, inducing apoptosis in specific tumor cell lines[1]. Furthermore, owing to their high thermodynamic stability and controlled reactivity, organotin fluorides like Et₂SnF₂ are utilized as mild, quantitative fluorinating reagents for main group element chlorides in advanced synthetic chemistry[3].

References

  • Title: Dimethyltin difluoride | C2H6F2Sn | CID 77130 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Toxicological Profile for Tin and Tin Compounds Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Biological Activity of Organotin Compounds--An Overview Source: Utrecht University Repository URL: [Link]

  • Title: Silicon-28-Tetrafluoride as an Educt of Isotope-Engineered Silicon Compounds and Bulk Materials for Quantum Systems Source: MDPI Molecules URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Diethyl(difluoro)stannane (Et₂SnF₂) in Advanced Organometallic Synthesis

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Physicochemical Rationale Diethyl(difluoro)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Physicochemical Rationale

Diethyl(difluoro)stannane (Et₂SnF₂, CAS: 649-48-9) is a specialized organotin compound increasingly utilized as a highly tunable Lewis acid co-catalyst and halide activator. Unlike its chlorinated analog (diethyltin dichloride), Et₂SnF₂ exhibits a highly polarized Sn–F bond that forms a robust polymeric network in the solid state.

The Causality of Selection: Why choose Et₂SnF₂ over traditional Lewis acids (e.g., AlCl₃, TiCl₄)? The utility of Et₂SnF₂ lies in its partial dissociation in organic solvents [2]. Fully dissociated Lewis acids often lead to runaway reactions or the degradation of sensitive functional groups in late-stage drug intermediates. Conversely, fully associated complexes are catalytically inert. Et₂SnF₂ strikes an optimal thermodynamic balance: it partially dissociates in solution (verifiable via ¹¹⁹Sn and ¹⁹F NMR), providing a controlled, steady-state concentration of active Lewis acidic tin centers. This makes it an exceptional candidate for modulating transition metal alkylidenes in Ring-Opening Metathesis Polymerization (ROMP) [3] and acting as a halide activator in Controlled Radical Polymerization (CRP) [1].

Mechanistic Workflows & Visualizations

Co-Catalysis in Ring-Opening Metathesis Polymerization (ROMP)

In ROMP, transition metal pre-catalysts (such as Ruthenium, Tungsten, or Molybdenum complexes) often require a co-catalyst to abstract a ligand or modulate the electron density of the metal center, thereby generating the highly active alkylidene species. Et₂SnF₂ acts as a mild, non-destructive ligand abstractor [3].

ROMP_Activation PreCat Ru/W Pre-catalyst Active Active Alkylidene PreCat->Active Activation CoCat Et2SnF2 Activator CoCat->Active Ligand Tuning Polymer Metathesis Polymer Active->Polymer Monomer Addition

Fig 1: Et2SnF2-mediated activation of transition metal alkylidenes in ROMP.

Halide Activator for Iodine Degenerative Transfer (IDT)

The synthesis of complex fluoropolymers (e.g., Polyvinylidene Fluoride, PVDF) via IDT requires strong halide activators to overcome the disfavored addition of electrophilic radicals to fluoroalkenes. Et₂SnF₂ facilitates the generation of active radicals without causing premature chain termination [1].

Synthesis_Pathway Et2SnO Diethyltin Oxide Et2SnF2 Et2SnF2 (Solid) Et2SnO->Et2SnF2 HF Aqueous HF HF->Et2SnF2 Solution Partial Dissociation Et2SnF2->Solution Org. Solvent CRP Halide Activator (CRP) Solution->CRP IDT Mechanism

Fig 2: Synthesis of Et2SnF2 and its pathway to activating Controlled Radical Polymerization.

Quantitative Data Summary

Understanding the comparative reactivity of organotin halides is critical for protocol optimization. The table below summarizes the physicochemical behavior that dictates their application suitability.

Organotin CompoundSolid State StructureSolution State Behavior (Organic Solvents)Relative Lewis AcidityPrimary Synthetic Application
Et₂SnF₂ Highly Polymeric NetworkPartially Dissociated Moderate-HighROMP Co-catalyst, IDT Halide Activator
Et₂SnCl₂ Monomeric / DimericHighly DissociatedModerateGeneral Lewis Acid Catalysis
Bu₂SnF₂ Polymeric NetworkPartially DissociatedLow-ModerateMild Halide Activator (Sterically Hindered)

Experimental Protocols

Protocol A: Synthesis and Isolation of Diethyl(difluoro)stannane (Et₂SnF₂)

This protocol is a self-validating system; the successful conversion of the oxide to the difluoride is confirmed by the complete dissolution of the precursor and subsequent crystallization.

Reagents & Equipment:

  • Diethyltin oxide (Et₂SnO)

  • Aqueous Hydrofluoric Acid (HF, 40-48%) — Danger: Highly corrosive. Use PTFE/Teflon labware and full PPE.

  • PTFE Beaker, heating mantle, vacuum desiccator.

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 mmol of Et₂SnO in 20 mL of deionized water within a PTFE beaker.

  • Fluorination: Slowly add a stoichiometric excess (25.0 mmol) of aqueous HF dropwise under continuous stirring.

    • Causality: The excess HF drives the equilibrium toward complete fluorination, overcoming the high lattice energy of the Et₂SnO polymeric network [2].

  • Heating & Dissolution: Heat the mixture gently to 60°C. The opaque suspension will gradually clarify as the intermediate hydroxo-fluoro tin complexes form and subsequently convert to Et₂SnF₂.

  • Crystallization: Allow the solution to cool to room temperature, then chill to 4°C. Et₂SnF₂ will precipitate as a white crystalline solid due to its low solubility in cold water.

  • Isolation & Validation: Filter the crystals using a PTFE frit, wash with cold ethanol, and dry under vacuum.

    • Self-Validation: Dissolve a micro-sample in deuterated acetone (acetone-d₆). Perform ¹⁹F NMR; a sharp singlet coupled with ¹¹⁹Sn satellites confirms the purity and partial dissociation state of the product [1], [2].

Protocol B: Et₂SnF₂-Activated Iodine Degenerative Transfer (IDT) Polymerization of VDF

This protocol details the use of Et₂SnF₂ as a halide activator in Schlenk tube CRP.

Reagents & Equipment:

  • Vinylidene Fluoride (VDF monomer, gas)

  • Et₂SnF₂ (Activator)

  • Perfluorohexyl iodide (C₆F₁₃I, Chain Transfer Agent)

  • Dimethyl carbonate (DMC, solvent)

  • Heavy-walled Schlenk tube, liquid nitrogen, vacuum line.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a heavy-walled Schlenk tube with Et₂SnF₂ (0.1 mmol), C₆F₁₃I (1.0 mmol), and 5.0 mL of anhydrous DMC.

  • Degassing: Seal the tube, remove it from the glovebox, and subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen (which would quench the radical process).

  • Monomer Condensation: Attach the Schlenk tube to a calibrated VDF gas manifold. Submerge the tube in liquid nitrogen (-196°C) and condense exactly 50.0 mmol of VDF gas into the tube.

    • Causality: VDF is a gas at room temperature (bp = -84°C). Condensation at cryogenic temperatures ensures precise stoichiometric control [1].

  • Polymerization: Seal the tube securely and transfer it to a thermostated oil bath at 40°C under continuous irradiation (e.g., Black Light Blue, BLB lamp) for 12 hours. The Et₂SnF₂ partially dissociates, interacting with the iodine chain ends to facilitate controlled radical propagation without irreversible termination.

  • Quenching & Recovery: Cool the tube to -78°C, carefully vent unreacted monomer, and precipitate the resulting PVDF polymer into cold methanol. Filter and dry under vacuum.

References

  • Universal Group 14 Free Radical Photoinitiators for Vinylidene Fluoride, Styrene, Methyl Methacrylate, Vinyl Acetate, and Butadiene Source: Macromolecules (ACS Publications) URL:[Link]

  • Dialkyltin(IV) Difluorides: Synthesis and Study of Their State in Solutions Source: Russian Journal of Coordination Chemistry (via ResearchGate) URL:[Link]

  • Multicoordinated Metal Complexes and their use as Catalysts for Metathesis Reactions (US Patent Application) Source: Google Patents / Googleapis URL:[Link]

Technical Notes & Optimization

Troubleshooting

Minimizing byproduct formation during diethyl(difluoro)stannane synthesis

Welcome to the technical support center for the synthesis of diethyl(difluoro)stannane (Et₂SnF₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of diethyl(difluoro)stannane (Et₂SnF₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproduct formation and optimize your synthetic protocols for high-purity Et₂SnF₂.

Troubleshooting Guide: Minimizing Byproduct Formation

The synthesis of diethyl(difluoro)stannane, most commonly via halogen exchange from diethyltin dichloride (Et₂SnCl₂), is a generally robust reaction. However, the formation of byproducts can complicate purification and reduce yields. This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.

Issue 1: Incomplete Conversion to Diethyl(difluoro)stannane

Symptoms:

  • NMR or other spectroscopic analysis of the crude product shows the presence of starting material (Et₂SnCl₂) or a mixed halide intermediate (Et₂SnClF).

  • The isolated product has a lower than expected melting point or shows broad melting behavior.

Possible Causes & Solutions:

  • Insufficient Fluorinating Agent: The stoichiometry of the fluorinating agent is critical. A substoichiometric amount will lead to incomplete reaction.

    • Solution: Use a stoichiometric excess of the fluorinating agent. For solid-liquid phase transfer reactions, such as with potassium fluoride (KF), a 10-20% molar excess is recommended to drive the reaction to completion.

  • Low Reactivity of the Fluorinating Agent: The choice of fluorinating agent and reaction conditions significantly impacts the reaction rate and completeness.

    • Solution: While aqueous hydrogen fluoride is effective for the synthesis of dialkyltin difluorides, anhydrous conditions using reagents like potassium fluoride (KF) or even harsher reagents like antimony trifluoride (SbF₃) can be employed.[1] For KF, the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reactivity of the fluoride salt in an organic solvent.

  • Inadequate Reaction Time or Temperature: Halogen exchange reactions require sufficient time and thermal energy to proceed to completion.

    • Solution: Monitor the reaction progress by a suitable technique (e.g., ¹⁹F NMR, TLC if applicable). If the reaction stalls, consider increasing the reaction temperature or extending the reaction time. For many organotin fluorinations, refluxing in a suitable solvent is necessary.

Issue 2: Presence of Hydrolysis Byproducts

Symptoms:

  • The appearance of gelatinous precipitates or cloudiness in the reaction mixture.

  • ¹¹⁹Sn NMR may show signals corresponding to various tin oxide or hydroxide species.

  • The isolated product is difficult to filter or handle.

Possible Causes & Solutions:

  • Presence of Water in the Reaction: Diethyltin dichloride and the resulting difluoride are susceptible to hydrolysis, which can lead to the formation of diethyltin oxide ((Et₂SnO)n), a polymeric and often insoluble material, or various hydroxy- and oxo-bridged species.[2][3]

    • Solution: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Hydrolysis during Workup: Aqueous workup steps can introduce water that leads to the hydrolysis of any unreacted starting material or the product itself.

    • Solution: If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize hydrolysis. Alternatively, a non-aqueous workup can be employed. For instance, the solid byproducts can be removed by filtration, and the solvent removed under reduced pressure.[4]

Issue 3: Formation of Other Organotin Byproducts

Symptoms:

  • GC-MS or NMR analysis reveals the presence of triethyltin or tetraethyltin species.

  • The product is contaminated with other alkyltin halides.

Possible Causes & Solutions:

  • Impure Starting Material: The diethyltin dichloride starting material may contain other organotin impurities from its synthesis. The Kocheshkov redistribution reaction, a common method for preparing organotin halides, can sometimes result in a mixture of products if not carefully controlled.[5]

    • Solution: Use high-purity diethyltin dichloride. If necessary, purify the starting material by distillation or recrystallization before use.

  • Side Reactions: Under certain conditions, redistribution reactions can occur, leading to the formation of other organotin species.

    • Solution: Maintain careful control over reaction temperature and stoichiometry. Avoid excessively high temperatures that might promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing diethyl(difluoro)stannane?

The most prevalent method is the halogen exchange reaction starting from diethyltin dichloride (Et₂SnCl₂).[1] This is typically achieved by treating Et₂SnCl₂ with a suitable fluorinating agent. A common and practical approach involves the reaction with an alkali metal fluoride, such as potassium fluoride (KF), often in a solvent where the resulting potassium chloride (KCl) is poorly soluble, helping to drive the reaction forward.

Q2: How can I effectively monitor the progress of the reaction?

¹⁹F NMR spectroscopy is a highly effective technique for monitoring the reaction. The appearance of a new fluorine signal corresponding to Et₂SnF₂ and the disappearance of any fluorine-containing starting materials or intermediates can be tracked. ¹¹⁹Sn NMR can also be used to observe the change in the chemical shift of the tin center as the chlorine atoms are replaced by fluorine.

Q3: What are the key safety precautions I should take during this synthesis?

Organotin compounds are known to be toxic.[5][6] Always handle diethyltin dichloride and diethyl(difluoro)stannane in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be aware of the hazards associated with the specific fluorinating agent being used. For instance, hydrogen fluoride is extremely corrosive and toxic.

Q4: My final product is a polymeric solid. How can I purify it?

Diethyl(difluoro)stannane is known to form polymeric structures through fluorine bridging.[5] This can make purification by traditional methods like distillation or chromatography challenging. Washing the solid product with a solvent in which the impurities are soluble but the product is not is a common purification strategy. For example, washing with a non-polar solvent like hexane can remove less polar organotin byproducts.

Q5: Can I use other fluorinating agents besides KF or HF?

Yes, other fluorinating agents can be used, although their reactivity and cost-effectiveness may vary. Reagents like antimony trifluoride (SbF₃) or even milder reagents like Deoxo-Fluor may be applicable, though they are more commonly used for fluorinating organic compounds.[7] The choice of fluorinating agent will depend on the desired reaction conditions and the scale of the synthesis.

Experimental Protocols & Data

Detailed Protocol: Synthesis of Diethyl(difluoro)stannane from Diethyltin Dichloride

This protocol provides a general procedure for the synthesis of diethyl(difluoro)stannane via halogen exchange.

Materials:

  • Diethyltin dichloride (Et₂SnCl₂)

  • Anhydrous potassium fluoride (KF)

  • Anhydrous acetonitrile

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas line

  • Schlenk line or similar apparatus for inert atmosphere techniques

  • Filtration apparatus (e.g., Büchner funnel or Schlenk filter)

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous potassium fluoride (2.2 equivalents). Add anhydrous acetonitrile to create a stirrable slurry.

  • Addition of Starting Material: Dissolve diethyltin dichloride (1 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred slurry of KF at room temperature.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by ¹⁹F NMR. The reaction is typically complete within 4-8 hours.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (containing KCl and excess KF) under an inert atmosphere.

  • Purification: Wash the collected solid with a small amount of cold, anhydrous acetonitrile to remove any soluble impurities. Dry the white solid product under vacuum to yield diethyl(difluoro)stannane.

ParameterRecommended ValueRationale
Reagent Ratio (KF:Et₂SnCl₂) 2.2 : 1 (molar)A slight excess of KF ensures complete conversion.
Solvent Anhydrous AcetonitrileGood solvent for the starting material and allows for easy separation of the inorganic salt byproduct.
Reaction Temperature Reflux (~82 °C)Provides sufficient energy for the halogen exchange to occur at a reasonable rate.
Reaction Time 4-8 hoursTypically sufficient for complete conversion, but should be confirmed by reaction monitoring.

Visualizing the Process

Reaction Pathway

The following diagram illustrates the primary reaction pathway for the synthesis of diethyl(difluoro)stannane.

reaction_pathway Et2SnCl2 Diethyltin Dichloride (Et₂SnCl₂) Et2SnF2 Diethyl(difluoro)stannane (Et₂SnF₂) Et2SnCl2->Et2SnF2 + 2 KF - 2 KCl KF Potassium Fluoride (KF) KCl Potassium Chloride (KCl)

Caption: Synthesis of Diethyl(difluoro)stannane via Halogen Exchange.

Troubleshooting Logic

This flowchart outlines a logical approach to troubleshooting common issues during the synthesis.

Sources

Optimization

Technical Support Center: Crystallization of Diethyl(difluoro)stannane

Welcome to the technical support center for diethyl(difluoro)stannane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this organotin c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for diethyl(difluoro)stannane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this organotin compound. Given the limited specific literature on diethyl(difluoro)stannane, this document synthesizes foundational principles of organometallic and organofluorine chemistry to provide a robust framework for troubleshooting and success.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses fundamental questions you might have before attempting to crystallize diethyl(difluoro)stannane.

Q1: What is the probable synthetic route for diethyl(difluoro)stannane and what are the likely impurities?

A1: The most probable and direct synthesis of diethyl(difluoro)stannane is through a halogen exchange reaction, specifically the fluorination of diethyldichlorostannane.[1] This reaction typically involves treating diethyldichlorostannane with a suitable fluorinating agent.

Common Fluorinating Agents:

  • Metal Fluorides: Potassium fluoride (KF) is a common and effective choice for fluorinating organotin chlorides.[1]

  • Other Fluorinating Reagents: More specialized reagents like triorganotin(IV) fluorides or aminodifluorosulfinium salts could also be employed.[2][3]

Potential Impurities: The crystallization process can be significantly hindered by the presence of impurities.[4][5][6][7] Understanding the potential contaminants from the synthesis is the first step in troubleshooting.

  • Unreacted Starting Material: Residual diethyldichlorostannane.

  • Incomplete Reaction Products: Diethyl(chloro)(fluoro)stannane.

  • Byproducts from the Fluorinating Agent: For example, if using KF, potassium chloride (KCl) will be formed.

  • Solvent Residues: Solvents used in the synthesis or workup.

  • Hydrolysis Products: Organotin halides can be sensitive to moisture, potentially forming stannoxanes (-[R₂Sn-O]n-).[8][9]

Q2: What are the expected physicochemical properties of diethyl(difluoro)stannane?

A2: While specific experimental data for diethyl(difluoro)stannane is scarce[10], we can infer its properties based on analogous compounds like diethyldifluorosilane[11] and general principles of organotin chemistry.[8]

PropertyExpected CharacteristicRationale
Polarity Moderately polarThe C-Sn bond is relatively non-polar, but the high electronegativity of the fluorine atoms will induce a significant dipole moment.[12]
Solubility Likely soluble in polar aprotic solvents and some hydrocarbons.Organotin halides often exhibit solubility in a range of organic solvents.[8][13] The polarity suggests solubility in solvents like THF, ethyl acetate, or dichloromethane.
Reactivity Susceptible to hydrolysis.The Sn-F bond can be hydrolyzed by water to form hydroxides or oxides.[8] Therefore, anhydrous conditions are recommended.
Coordination The tin center is a Lewis acid and can expand its coordination number beyond four, which can influence crystal packing.[8][9]The empty 5d orbitals on the tin atom can accept electron pairs from donor solvents or other molecules.
Q3: What are the essential analytical techniques for characterizing diethyl(difluoro)stannane?

A3: A multi-technique approach is crucial for the unambiguous characterization of your compound, both before and after crystallization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds, offering a wide chemical shift range and clear signals.[14][15][16] It is invaluable for confirming the presence of the Sn-F bond and identifying any fluorine-containing impurities.

    • ¹¹⁹Sn NMR: This technique provides direct information about the coordination environment of the tin atom.[17][18][19] The chemical shift is highly sensitive to the coordination number, with higher coordination numbers generally resulting in upfield shifts.[18][20]

    • ¹H and ¹³C NMR: These are standard techniques for confirming the presence and structure of the ethyl groups.

  • X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of your compound in the solid state, providing information on bond lengths, bond angles, and crystal packing.[21]

Q4: What are the critical safety precautions for handling diethyl(difluoro)stannane?

A4: Organotin compounds are known for their toxicity, and strict safety protocols are mandatory.[22][23][24][25][26]

  • Toxicity: Organotin compounds can be highly toxic through inhalation, ingestion, and skin contact.[22][25] The toxicity varies with the number and type of organic substituents.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[24][26]

  • Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves (nitrile or neoprene, consider double-gloving), safety goggles, and a lab coat.[22]

  • Waste Disposal: All organotin waste is considered hazardous and must be disposed of according to institutional guidelines.[22]

Part 2: Troubleshooting Crystallization Issues (Q&A)

This section provides direct answers and protocols for common problems encountered during the crystallization of diethyl(difluoro)stannane.

Issue 1: My sample has "oiled out" or precipitated as an amorphous solid instead of crystals.

This is a common problem indicating that the solution is too supersaturated or the cooling rate is too fast.

Q: What are the immediate steps to take when my compound oils out?

A:

  • Re-dissolve the oil: Gently heat the mixture to re-dissolve the oil.

  • Add more solvent: Add a small amount of the hot solvent to decrease the saturation level.

  • Slow down the cooling: Insulate the flask to ensure a very slow cooling rate. This gives the molecules more time to arrange themselves into an ordered crystal lattice.

  • Consider a different solvent system: The chosen solvent may be too "good," meaning the compound is too soluble even at lower temperatures. A systematic solvent screening is recommended (see Protocol 2).

Issue 2: No crystals have formed, even after cooling and waiting for an extended period.

This typically means the solution is not sufficiently supersaturated.

Q: How can I induce crystallization in a clear solution?

A:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal from a previous batch, add it to the solution. A seed crystal provides a template for further crystal growth.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound. This can be done by gently blowing a stream of inert gas (like nitrogen or argon) over the surface of the solution.

  • Introduce an Anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" in which your compound is insoluble. This will reduce the overall solubility and promote crystallization. This should be done dropwise at the temperature you wish to crystallize at.

Issue 3: The crystals are very small, needle-like, or of poor quality for X-ray diffraction.

The quality of crystals is highly dependent on the rate of crystal growth. Rapid growth often leads to smaller, less-ordered crystals.

Q: How can I grow larger, higher-quality crystals?

A:

  • Slower Cooling: The single most effective method for growing larger crystals is to slow down the cooling process. This can be achieved by placing the flask in an insulated container (like a Dewar flask filled with warm water or wrapped in glass wool).

  • Solvent Diffusion/Layering: This is an excellent technique for growing high-quality single crystals.

    • Dissolve your compound in a small amount of a dense solvent in which it is soluble.

    • Carefully layer a less dense solvent in which your compound is insoluble on top.

    • Over time, the solvents will slowly mix at the interface, gradually reducing the solubility and allowing for slow crystal growth.

  • Vapor Diffusion:

    • Dissolve your compound in a small vial with a solvent in which it is soluble.

    • Place this small vial inside a larger, sealed container that contains a more volatile anti-solvent.

    • The anti-solvent vapor will slowly diffuse into the solution in the smaller vial, inducing crystallization.

Issue 4: The yield of crystals is very low.

A low yield can be due to several factors, from the crystallization process itself to the purity of the starting material.

Q: What factors could be causing a low crystal yield and how can I improve it?

A:

  • Too much solvent: If an excessive amount of solvent is used, a significant portion of your compound may remain dissolved in the mother liquor even after cooling. Try reducing the initial volume of solvent.

  • Purity of the starting material: Impurities can not only inhibit crystallization but also represent a significant portion of the mass of the crude product. Ensure your starting material is as pure as possible before attempting crystallization.

  • Premature crystallization: If crystallization occurs too early (e.g., during a hot filtration step), you will lose product. Ensure your solution remains hot during such transfers.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization to complete and that the solution has been cooled to a low enough temperature. Sometimes, placing the flask in a refrigerator or freezer (if the solvent won't freeze) can help to maximize the yield.

Part 3: Detailed Experimental Protocols
Protocol 1: General Recrystallization Procedure for Diethyl(difluoro)stannane

Safety: This procedure must be performed in a chemical fume hood, wearing appropriate PPE. All glassware must be thoroughly dried to prevent hydrolysis.

  • Solvent Selection: Choose a suitable solvent or solvent system (see Protocol 2).

  • Dissolution: Place the crude diethyl(difluoro)stannane in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Systematic Solvent Screening for Crystallization
  • Sample Preparation: Place a small amount (5-10 mg) of your compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent from the list below, starting with a small volume (e.g., 0.1 mL).

  • Solubility Test (Room Temperature): Observe if the compound dissolves. If it dissolves completely, the solvent is likely too good for single-solvent recrystallization but may be useful in a two-solvent system.

  • Solubility Test (Elevated Temperature): If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot.

  • Cooling: Allow the hot solutions to cool to room temperature. Observe which solvents produce crystalline solids.

Solvent ClassExamplesPotential Interactions with Diethyl(difluoro)stannane
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateDipole-dipole interactions.[27]
Ethers Diethyl ether, Tetrahydrofuran (THF)Weak hydrogen bond acceptor, dipole-dipole.[27]
Halogenated Dichloromethane (DCM), ChloroformDipole-dipole interactions.[27]
Aromatic Toluene, Benzeneπ-stacking, C-F···π interactions.[27]
Aliphatic Hexanes, HeptaneVan der Waals forces (likely used as anti-solvents).[27]
Protocol 3: Characterization of Diethyl(difluoro)stannane Crystals
  • NMR Analysis:

    • Dissolve a small sample of the dried crystals in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Acquire ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR spectra.

    • Confirm the structure and assess the purity. The ¹¹⁹Sn NMR chemical shift will provide insight into the coordination environment in solution.[17][18]

  • Single Crystal X-ray Diffraction:

    • Carefully select a well-formed single crystal.

    • Mount the crystal on the diffractometer.

    • Collect and analyze the diffraction data to determine the solid-state structure.

Part 4: Visualizations
Diagram 1: General Troubleshooting Workflow

G start Crude Diethyl(difluoro)stannane Sample dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool observe Observe Outcome cool->observe crystals Good Crystals Formed observe->crystals Success oil Oils Out / Amorphous Solid observe->oil Failure no_xtals No Crystals Form observe->no_xtals Failure poor_xtals Poor Quality Crystals observe->poor_xtals Failure end Characterize Crystals (NMR, X-ray) crystals->end reheat Re-heat and Add More Solvent oil->reheat induce Induce Crystallization (Scratch, Seed, Evaporate) no_xtals->induce slower_cool Use Slower Cooling Method (Insulate, Diffusion) poor_xtals->slower_cool reheat->cool

Caption: A workflow for troubleshooting common crystallization issues.

Diagram 2: Solvent Selection Logic

G start Select Solvent test_rt Test Solubility at Room Temp start->test_rt dissolves_rt Dissolves test_rt->dissolves_rt Yes insoluble_rt Insoluble test_rt->insoluble_rt No use_as_solvent2 Use as 'Solvent' in a Two-Solvent System dissolves_rt->use_as_solvent2 test_hot Test Solubility when Hot insoluble_rt->test_hot dissolves_hot Dissolves Hot? test_hot->dissolves_hot good_solvent Good Candidate for Single-Solvent Recrystallization dissolves_hot->good_solvent Yes poor_solvent Poor Solvent, Discard dissolves_hot->poor_solvent No

Caption: A decision tree for systematic solvent screening.

Part 5: References
  • Lucier, B. E. G., et al. (2004). Monomeric Triorganotin(IV) Fluorides Containing a C,N-Chelating Ligand. Organometallics. Available at: [Link]

  • Grimm, S., et al. (2022). Benchmark Study on the Calculation of 119 Sn NMR Chemical Shifts. ACS Publications. Available at: [Link]

  • Tan, P., et al. (2025). Impact of impurities on crystal growth. Nature Physics.

  • NextSDS. diethyl-difluoro-stannane — Chemical Substance Information. Available at: [Link]

  • Gelest, Inc. Introduction to organotin chemistry - and applications. Available at: [Link]

  • Růžička, A., et al. (2025). Use of C,N-chelated triorganotin(IV) fluoride for fluorination of organic compounds, coordination compounds, phosphines, silanes and stannanes. ResearchGate.

  • Wikipedia. Organofluorine chemistry. Available at: [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Available at: [Link]

  • ResearchGate. (2016). 119 Sn NMR spectra of 1 in various solvents showing the dependence of δ.... Available at: [Link]

  • Rocha, F., & Martins, F. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • PubChem. Diethyldifluorosilane. Available at: [Link]

  • Wood, M. E. (n.d.). Tin halides and organotin halides have been, for some time, key intermediates in the syn. Science of Synthesis.

  • BenchChem. (2025). Safety and handling precautions for organotin compounds.

  • Ritter, T. (2015). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH.

  • Simon, L. L., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.

  • Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds.

  • Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • National Research Council. (2011). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).

  • ResearchGate. 8-(4-(3,4-Dicyano)phenoxyphenyl)-2,6-diethyl-4,4-difluoro-1,3,5,7- tetramethyl-4-bora-3a,4a-diaza-s-indacene: Synthesis and photophysical properties.

  • Prakash, G. K. S., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry.

  • ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews.

  • The Royal Society of Chemistry. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and.

  • Smith, A. J. R., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.

  • Fisher Scientific. (2023). SAFETY DATA SHEET.

  • Shimizu, M., & Hiyama, T. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.

  • Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization.

  • Reddit. (2023). Go-to recrystallization solvent mixtures.

  • Naoom, N. F., et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management.

  • Sigma-Aldrich. Diethyl [difluoro(trimethylsilyl)methyl]phosphonate.

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.

  • PubChem. Diethyl [difluoro(trimethylsilyl)methyl]phosphonate.

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.

  • Agustin, D., & Ehses, M. (2009). 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus de l'Académie des Sciences.

  • Revalor, E., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.

  • Perras, F. A., et al. (2023). Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy. PMC.

  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. PMC.

Sources

Reference Data & Comparative Studies

Validation

Validating Diethyl(difluoro)stannane Purity: A Comprehensive Mass Spectrometry Comparison Guide

Diethyl(difluoro)stannane (CAS 649-48-9), structurally represented as (C2​H5​)2​SnF2​ , is a critical organotin reagent utilized in advanced organic synthesis, catalysis, and materials science. Because trace organotin im...

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Author: BenchChem Technical Support Team. Date: April 2026

Diethyl(difluoro)stannane (CAS 649-48-9), structurally represented as (C2​H5​)2​SnF2​ , is a critical organotin reagent utilized in advanced organic synthesis, catalysis, and materials science. Because trace organotin impurities—such as monoethyltin trifluoride or triethyltin fluoride—exhibit vastly different catalytic activities and toxicological profiles, rigorous purity validation is non-negotiable.

This guide provides an objective, highly technical comparison of mass spectrometry (MS) modalities for validating the purity of diethyl(difluoro)stannane, detailing the causality behind experimental choices and providing self-validating analytical protocols.

The Causality of Analytical Challenges

Analyzing diethyl(difluoro)stannane presents specific physicochemical hurdles that dictate the choice of analytical instrumentation:

  • High Polarity and Non-Volatility: The highly polarized Sn−F bonds result in strong intermolecular interactions. Consequently, the intact difluoride compound lacks the volatility required for direct Gas Chromatography (GC) and will thermally degrade in the inlet. It must either be derivatized into a volatile tetraalkyltin species or analyzed directly via liquid-phase techniques[1].

  • Isotopic Complexity: Tin possesses 10 stable isotopes, with 120Sn (32.6%), 118Sn (24.2%), and 116Sn (14.5%) being the most abundant. While this complicates simple mass extraction, it provides a powerful, self-validating isotopic fingerprint. Any legitimate organotin peak must exhibit this exact isotopic cluster[2].

  • Surface Adsorption (Matrix Loss): Organotin cations have a high affinity for active silanol groups on standard borosilicate glassware. Trace-level purity analysis will fail due to sample loss unless silanized glass or polypropylene consumables are strictly utilized[1].

Comparison of Analytical Modalities

To objectively evaluate the optimal approach for your laboratory, we compare the three primary mass spectrometry workflows alongside Nuclear Magnetic Resonance (NMR) as a non-MS alternative.

LC-ESI-MS/MS (Direct Analysis)

Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry allows for the direct analysis of the organotin species without altering its native ligands. In the ESI source, the compound typically loses a fluoride ion to form the [(C2​H5​)2​SnF]+ cation, which is then fragmented in the collision cell[2].

  • Advantage: Preserves the structural integrity of the analyte; no derivatization artifacts[3].

  • Limitation: Susceptible to ion suppression from complex matrices or strong mobile phase buffers.

GC-MS/MS (Post-Derivatization)

Gas Chromatography requires the polar Sn−F bonds to be alkylated.

  • The Derivatization Trap (Expert Insight): If diethyl(difluoro)stannane is derivatized with sodium tetraethylborate ( NaBEt4​ ), it converts to tetraethyltin. However, if the sample contains triethyltin fluoride as an impurity, it also converts to tetraethyltin, destroying the purity profile[4]. Therefore, a self-validating protocol must use a distinct alkylating agent—such as sodium tetrapropylborate ( NaBPr4​ ) or pentylmagnesium bromide—to yield diethyl(dipropyl)stannane, preserving the original substitution pattern[5].

HPLC-ICP-MS (Elemental Speciation)

Inductively Coupled Plasma MS destroys the molecule in an argon plasma, detecting only the 120Sn isotope[6].

  • Advantage: Ultimate sensitivity (sub-ppt levels) and immunity to matrix-induced ion suppression.

  • Limitation: Yields zero structural information about the ligands; relies entirely on chromatographic retention time for species identification.

Quantitative Performance Comparison
Analytical ModalityDerivatization RequiredMatrix SuitabilityLimit of Detection (LOD)Structural Specificity
LC-ESI-MS/MS NoHigh (Aqueous/Polar)10 - 50 pptHigh (Intact Ligands)
GC-MS/MS Yes (Alkylation)Medium (Non-polar)1 - 5 pptMedium (Altered Ligands)
HPLC-ICP-MS NoHigh (Complex)< 1 pptLow (Elemental Sn only)
NMR ( 119Sn , 19F ) NoLow (Purified bulk)> 1000 ppmVery High (Connectivity)

Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the appropriate purity validation method based on the analytical constraints.

Workflow Start Diethyl(difluoro)stannane Sample Split1 Volatility & Polarity Assessment Start->Split1 LC LC-ESI-MS/MS (Direct Analysis) Split1->LC Polar/Intact GC GC-MS/MS (Derivatization Req.) Split1->GC Volatile/Deriv ICP HPLC-ICP-MS (Elemental Speciation) Split1->ICP Trace Metals PrepLC Dilution in MeOH/Water + 0.1% FA LC->PrepLC PrepGC Alkylation via NaBPr4 Hexane Extraction GC->PrepGC PrepICP Acidic Mobile Phase Direct Injection ICP->PrepICP Data Purity Validation & Isotopic Fingerprinting PrepLC->Data PrepGC->Data PrepICP->Data

Caption: Decision matrix for selecting the optimal mass spectrometry workflow for organotin purity validation.

Self-Validating Experimental Protocols

Protocol 1: Direct Purity Profiling via LC-ESI-MS/MS

This protocol is optimized for identifying intact impurities (e.g., monoethyltin, triethyltin) without the risk of derivatization artifacts, as supported by[1].

  • Sample Preparation: Weigh 10 mg of diethyl(difluoro)stannane into a polypropylene vial (critical to prevent silanol binding).

  • Dilution: Dissolve the sample in 10 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Ionization: Operate the MS in ESI Positive mode. Tune for the [(C2​H5​)2​SnF]+ precursor ion at m/z 197 (calculated using the 120Sn isotope).

  • MRM Transitions: Monitor the primary transition m/z 197 169 and the secondary transition m/z 197 139[2].

  • Self-Validation Step: Verify that the precursor mass exhibits the exact theoretical isotopic distribution of tin. The ratio of m/z 197 ( 120Sn ) to m/z 195 ( 118Sn ) must be approximately 1.34. If this ratio deviates, the peak is an isobaric interference, not an organotin.

Protocol 2: Trace Impurity Analysis via GC-MS/MS

This protocol utilizes in-situ derivatization to achieve maximum chromatographic resolution for highly complex mixtures[4].

  • Buffering: Dissolve 10 mg of the sample in 5 mL of sodium acetate buffer (pH 4.5).

  • Derivatization: Add 0.5 mL of 2% sodium tetrapropylborate ( NaBPr4​ ). Do not use an ethylating agent.

  • Extraction: Add 2 mL of MS-grade hexane and 50 µL of an internal standard (e.g., tri-n-butyltin chloride). Vortex vigorously for 15 minutes.

  • Phase Separation: Allow the phases to separate. Extract the upper hexane layer containing the newly formed diethyl(dipropyl)stannane.

  • Chromatography: Inject 1 µL into the GC-MS/MS using a splitless inlet and an HP-5ms capillary column.

  • Detection: Operate in Electron Impact (EI) mode, monitoring the specific fragments of the propyl-derivatized stannane to quantify purity against the internal standard.

Mechanistic Fragmentation Pathway

Understanding the gas-phase chemistry of the organotin cation is essential for validating LC-MS/MS data. The [(C2​H5​)2​SnF]+ ion undergoes sequential neutral losses driven by beta-hydride elimination and reductive elimination[2].

Pathway Parent [(C2H5)2SnF]+ m/z 197 (120Sn) Loss1 Loss of C2H4 (Ethylene) Parent->Loss1 Frag1 [(C2H5)Sn(H)F]+ m/z 169 Loss1->Frag1 Loss2 Loss of C2H6 (Ethane) Frag1->Loss2 Frag2 [SnF]+ m/z 139 Loss2->Frag2

Caption: ESI-MS/MS positive ion fragmentation pathway of diethyl(difluoro)stannane via hydride elimination.

Conclusion

For the routine purity validation of diethyl(difluoro)stannane, LC-ESI-MS/MS is the superior methodology. It bypasses the severe causality traps associated with GC derivatization (where ethylating agents mask ethyltin impurities) and preserves the structural integrity of the analyte. GC-MS/MS remains viable only if a distinct alkylating agent (like propyl or pentyl) is utilized, whereas HPLC-ICP-MS should be reserved strictly for ultra-trace environmental speciation where structural elucidation is secondary to elemental sensitivity.

References

  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS Source: SCIEX URL:[Link]

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System Source: Agilent Technologies URL:[Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Comparative toxicity of diethyl(difluoro)stannane versus dimethyl(difluoro)stannane

An In-Depth Comparative Guide to the Toxicological Profiles of Diethyl(difluoro)stannane and Dimethyl(difluoro)stannane A Foreword for the Research Professional In the field of organometallic chemistry and its intersecti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Toxicological Profiles of Diethyl(difluoro)stannane and Dimethyl(difluoro)stannane

A Foreword for the Research Professional

In the field of organometallic chemistry and its intersection with toxicology, precision is paramount. This guide is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of organotin compounds. The focus of this document is a comparative toxicological analysis of two specific dialkyltin compounds: diethyl(difluoro)stannane ((C₂H₅)₂SnF₂) and dimethyl(difluoro)stannane ((CH₃)₂SnF₂).

It is critical to note at the outset that direct, peer-reviewed comparative toxicity studies for these specific fluorinated stannanes are not extensively available in the public domain. Therefore, this guide adopts a first-principles approach. We will build a predictive comparative framework grounded in the well-established structure-activity relationships of analogous dialkyltin compounds. This document synthesizes known mechanisms of organotin toxicity and provides robust, actionable experimental protocols to empower researchers to generate the precise data they require. Our objective is not merely to state facts, but to explain the causality behind toxicological effects and experimental design, ensuring a self-validating system of inquiry.

The Principle of Alkyl Group-Dependent Toxicity in Dialkyltins

The toxicity of organotin compounds is intricately linked to the nature and number of organic substituents bound to the tin atom.[1][2] For dialkyltin compounds (R₂SnX₂), a critical determinant of toxicity is the length of the alkyl (R) chains. While the anionic ligand (X) plays a secondary role, the alkyl group governs the compound's biological activity.[2]

A well-documented trend in organotin toxicology is that the acute toxicity of dialkyltins often follows a parabolic relationship with alkyl chain length. Maximum toxicity is typically observed with shorter alkyl chains, with ethyl groups often conferring the highest toxicity in many biological systems.[3][4] As the alkyl chain length increases (e.g., to butyl, octyl), the toxicity generally decreases.[3][4]

Hypothesized Comparative Toxicity:

Based on this established principle, it is reasonable to hypothesize that diethyl(difluoro)stannane would exhibit greater acute toxicity than dimethyl(difluoro)stannane . This hypothesis is predicated on extensive research on analogous compounds like diethyltin and dimethyltin chlorides, where the ethyl derivative consistently demonstrates higher potency in inducing key toxicological endpoints such as immunotoxicity.

Core Mechanisms of Dialkyltin Toxicity

While specific potencies may differ, diethyl- and dimethyl(difluoro)stannane are expected to share common mechanisms of toxicity characteristic of the diorganotin class. The primary targets are the immune and central nervous systems.

Immunotoxicity: The Signature Lesion of Thymic Atrophy

The hallmark of diorganotin toxicity is a profound, dose-dependent atrophy of the thymus gland.[5][6] This effect is not a result of general stress but a specific cytotoxic action on developing T-lymphocytes (thymocytes).

  • Causality: Diorganotins disrupt mitochondrial function within thymocytes, leading to apoptosis (programmed cell death).[6] This targeted lymphocyte depletion in the thymic cortex and thymus-dependent areas of the spleen and lymph nodes results in significant immunosuppression.[5] Studies comparing di-n-butyltin dichloride (DBTC) and di-n-octyltin dichloride (DOTC) have shown DBTC to be a much more potent inducer of thymic atrophy, underscoring the structure-activity relationship.[6]

Neurotoxicity and Mitochondrial Disruption

Organotin compounds are potent neurotoxins.[7] Their lipophilicity allows them to cross the blood-brain barrier and interfere with fundamental cellular processes.

  • Mitochondrial Inhibition: A primary mechanism is the inhibition of mitochondrial respiration.[1][7] Diorganotins can inhibit α-keto acid oxidation, disrupting the Krebs cycle and collapsing the mitochondrial membrane potential, which halts ATP synthesis.[1][8]

  • Calcium Homeostasis: These compounds can also perturb intracellular calcium (Ca²⁺) homeostasis. A sustained elevation of intracellular Ca²⁺ can activate cytotoxic pathways, including Ca²⁺-dependent proteases and phospholipases, leading to cytoskeletal damage and further mitochondrial impairment.[7][8]

The following diagram illustrates the proposed convergent pathways of dialkyltin-induced cytotoxicity.

G Dialkyltin Dialkyl(difluoro)stannane (Diethyl- or Dimethyl-) Thymocyte Thymocyte / Neuron Dialkyltin->Thymocyte Enters Cell Ca_Homeostasis Ca2+ Homeostasis Perturbation Dialkyltin->Ca_Homeostasis Disrupts ATP_Synthase α-Keto Acid Oxidase Inhibition Dialkyltin->ATP_Synthase Inhibits Mitochondria Mitochondria Mitochondria->ATP_Synthase Thymocyte->Mitochondria Thymocyte->Ca_Homeostasis Apoptosis Apoptosis Ca_Homeostasis->Apoptosis ↑ Intracellular Ca2+ ATP_Synthase->Apoptosis ↓ ATP ↑ ROS Thymic_Atrophy Thymic Atrophy (Immunotoxicity) Apoptosis->Thymic_Atrophy Neurotoxicity Neuronal Damage (Neurotoxicity) Apoptosis->Neurotoxicity

Caption: Convergent mechanisms of dialkyltin-induced cytotoxicity.

Quantitative Toxicity Data of Analogous Compounds

To provide a quantitative context, the following table summarizes toxicity data for well-studied dialkyltin analogs. This data serves as a proxy to frame the expected potency of their difluoro- counterparts.

CompoundOrganism/SystemEndpointValueReference
Dimethyltin Dichloride Rat (inhalation)LC50 (4h)0.115 mg/L[9]
Rabbit (dermal)LD50404 mg/kg[9]
Daphnia magnaLC5019.27 mg/L[10]
Dibutyltin Dichloride Rat (oral, 90-day)NOAEL2 mg/kg/day[11]
Rat (oral, 2-week)Effect↓ Thymus weight at 150 ppm[5][6]
Fish Cells (RTG-2)EC501,905 ng/mL[12]

Note: NOAEL = No-Observed-Adverse-Effect Level. LC50 = Lethal Concentration 50%. LD50 = Lethal Dose 50%. EC50 = Effective Concentration 50%. Data for difluoro- derivatives is not available.

Experimental Protocols for Comparative Toxicity Assessment

To definitively determine the comparative toxicity of diethyl(difluoro)stannane versus dimethyl(difluoro)stannane, a tiered approach involving both in vitro and in vivo assays is recommended.

In Vitro Cytotoxicity Assessment in a Relevant Cell Line

This protocol provides a robust method for determining the concentration-dependent cytotoxicity of the two compounds using a human neuroblastoma cell line, which is relevant for assessing neurotoxicity.[8][13]

Objective: To determine the EC50 (Effective Concentration for 50% viability loss) for each compound.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y or BE(2)-M17).

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin).

  • Diethyl(difluoro)stannane and Dimethyl(difluoro)stannane (high purity).

  • Anhydrous DMSO (for stock solution preparation).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™).

  • 96-well cell culture plates.

  • Plate reader (spectrophotometer).

Step-by-Step Methodology:

  • Cell Culture: Maintain the neuroblastoma cells in a 37°C, 5% CO₂ incubator. Passage cells before they reach confluence to ensure healthy, log-phase growth for the assay.

  • Stock Solution Preparation: Prepare 100 mM stock solutions of each organotin compound in anhydrous DMSO. Causality: DMSO is a standard solvent for solubilizing hydrophobic compounds for cell culture use. Anhydrous conditions are crucial to prevent hydrolysis of the stannanes.

  • Cell Seeding: Seed the 96-well plates with cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dosing: Prepare a series of dilutions from the stock solutions in complete medium. A typical 2-fold dilution series might range from 200 µM down to ~0.1 µM. Remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions. Include "medium only" and "0.1% DMSO vehicle" controls.

  • Incubation: Incubate the plates for 24 or 48 hours. Causality: A 24-48 hour window is typically sufficient to observe cytotoxic effects without being confounded by nutrient depletion in the controls.

  • Viability Assay (MTT):

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control wells (representing 100% viability). Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the EC50 value for each compound.

The following diagram outlines this experimental workflow.

G start Start: Culture Neuroblastoma Cells prep_stocks Prepare 100 mM Stocks in Anhydrous DMSO start->prep_stocks seed_plate Seed 1 x 10^4 cells/well in 96-well plate start->seed_plate dose_cells Dose Cells with Serial Dilutions (0.1 µM to 200 µM) prep_stocks->dose_cells incubate_attach Incubate 24h (Cell Attachment) seed_plate->incubate_attach incubate_attach->dose_cells incubate_expose Incubate 24-48h (Exposure) dose_cells->incubate_expose add_mtt Add MTT Reagent incubate_expose->add_mtt incubate_mtt Incubate 3-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Normalize Data & Calculate EC50 read_plate->analyze end End: Comparative EC50 Values analyze->end

Caption: Workflow for in vitro comparative cytotoxicity assessment.

In Vivo Acute Immunotoxicity Assessment (Rodent Model)

This protocol is based on the well-established rodent model for assessing organotin-induced thymic atrophy.[5][6]

Objective: To compare the effects of the two compounds on thymus weight and histology following acute exposure.

Materials:

  • Weanling male Sprague-Dawley or Wistar rats (4-5 weeks old).

  • Diethyl(difluoro)stannane and Dimethyl(difluoro)stannane.

  • Vehicle (e.g., corn oil).

  • Gavage needles.

  • Analytical balance.

  • Formalin (10% neutral buffered) for tissue fixation.

  • Standard histology equipment (for processing, embedding, sectioning, and H&E staining).

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate animals for at least one week prior to the study under standard vivarium conditions (12h light/dark cycle, ad libitum access to food and water).

  • Group Assignment: Randomly assign animals to treatment groups (n=5-8 per group). Groups should include a vehicle control, and at least three dose levels for each test compound (e.g., 2.5, 5, 10 mg/kg). Causality: A minimum of three dose levels is required to establish a dose-response relationship.

  • Dosing: Administer a single dose of the respective compound or vehicle via oral gavage. Record body weights immediately before dosing.

  • Observation: Monitor animals daily for clinical signs of toxicity. Record body weights daily.

  • Necropsy: On day 7 post-dosing, euthanize all animals via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Organ Collection: Immediately perform a necropsy. Carefully dissect and weigh the thymus and spleen. Calculate the relative organ weight (organ weight / body weight * 100).

  • Histopathology: Fix the entire thymus in 10% neutral buffered formalin. Process the tissues, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist should examine the stained thymus sections in a blinded manner to score the degree of cortical lymphocyte depletion.

  • Data Analysis: Compare body weights, relative organ weights, and histopathology scores between groups using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

Based on the foundational principles of organotin toxicology, diethyl(difluoro)stannane is hypothesized to be a more potent toxicant than dimethyl(difluoro)stannane , particularly with respect to its immunotoxic and neurotoxic potential. The ethyl groups are expected to confer greater biological activity compared to the methyl groups.

However, this remains a scientifically grounded hypothesis. The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to definitively quantify the toxicological profiles of these specific compounds. The execution of these, or similar, controlled studies is essential for a precise risk assessment and for advancing our understanding of structure-activity relationships within this important class of organometallic compounds.

References

  • Toxicity and speciation analysis of organotin compounds. (n.d.).
  • Nishikori-Miyazaki, E., & Miyazaki, K. (n.d.). Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. Journal of Health Science.
  • Cenini, S., et al. (2003). Dealkylation of Organotin Compounds by Biological Dithiols: Toward the Chemistry of Organotin Toxicity. Journal of the American Chemical Society.
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • García-Morales, P., et al. (2013). In Vitro Approaches To Evaluate Toxicity Induced by Organotin Compounds Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT) in Neuroblastoma Cells. Journal of Agricultural and Food Chemistry.
  • Snoeij, N. J., et al. (1987). Biological activity of organotin compounds—an overview. Environmental Research. [Referenced in https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGkegMSngFWL2t6gLe4wpoqzlrxx8B6QqCukmxjpFym4RO6FgfaAb0ddz61Hz2KwTf2GhG_JpmYNdgj2rvXZQkw4CxT8h81sEHEFg6nfn6yr-CW9nR9y47k2anz_2wQb_r_a9Y9lplUja77CmMKv0Su47Q0xPNHR2JAXaM98QxFBwUxQwEJw==]
  • National Health and Medical Research Council. (n.d.). Organotins: dialkyltins, tributyltin oxide.
  • García-Morales, P., et al. (2013). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. PubMed.
  • Kungolos, A., et al. (n.d.). ASSESSMENT OF TOXICITY PROPERTIES OF ORGANOTIN COMPOUNDS BY BIOASSAYS. 7th International Conference on Environmental Science and Technology.
  • Seinen, W., et al. (1977). Toxicity of organotin compounds. II. Comparative in vivo and in vitro studies with various organotin and organolead compounds in different animal species with special emphasis on lymphocyte cytotoxicity. Toxicology and Applied Pharmacology.
  • Penninks, A. H., & Seinen, W. (1980). Comparative toxicity of alkyltin and estertin stabilizers. PubMed.
  • World Health Organization. (n.d.).
  • Safe Work Australia. (2018). Stannane, dichlorodimethyl-: Human health tier II assessment.
  • Cole-Parmer. (2006).
  • Bouchard, M., et al. (2011). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. Environmental Toxicology and Chemistry.

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